molecular formula C29H35NO10 B143429 4-O-Methylbetaclamycin T CAS No. 127676-54-4

4-O-Methylbetaclamycin T

Cat. No.: B143429
CAS No.: 127676-54-4
M. Wt: 557.6 g/mol
InChI Key: RSCLTUNMVPAIIQ-UHFFFAOYSA-N
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Description

4-O-Methylbetaclamycin T is a natural product found in Streptomyces with data available.

Properties

CAS No.

127676-54-4

Molecular Formula

C29H35NO10

Molecular Weight

557.6 g/mol

IUPAC Name

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,10,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C29H35NO10/c1-6-29(37)11-16(40-17-10-14(30(3)4)23(31)12(2)39-17)19-22(28(29)36)27(35)20-21(26(19)34)25(33)18-13(24(20)32)8-7-9-15(18)38-5/h7-9,12,14,16-17,23,28,31,34-37H,6,10-11H2,1-5H3

InChI Key

RSCLTUNMVPAIIQ-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N(C)C)O

Synonyms

4-O-methylbetaclamycin T

Origin of Product

United States

Q & A

Q. What are the established synthesis protocols for 4-O-Methylbetaclamycin T, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, starting with precursor molecules like betaclamycin derivatives. Key steps include methylation at the 4-O position under controlled anhydrous conditions (e.g., using methyl iodide and a base like NaH). Purification via column chromatography (silica gel, gradient elution) and crystallization are critical for isolating the target compound. Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm regioselectivity and purity . For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst load) and include raw spectral data in supplementary materials .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Post-synthesis characterization should include:
  • NMR analysis : Compare chemical shifts (δ) with literature values for methyl group integration and coupling patterns.
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography (if available): Resolve stereochemistry and bond angles.
    Discrepancies in spectral data may indicate impurities or incomplete methylation, necessitating repeat purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variability in experimental design (e.g., cell lines, assay conditions). To address this:

Meta-analysis : Systematically compare studies using PICOT criteria (Population: target organism; Intervention: compound concentration; Comparison: controls; Outcome: IC₅₀ values; Time: exposure duration) .

Quality assessment : Rank studies based on rigor (e.g., blinded experiments, sample size) using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .

Replicate key experiments : Standardize protocols (e.g., ATP-based viability assays vs. microscopy counts) and report confidence intervals for bioactivity metrics .

Q. What advanced computational models predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Use molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, GROMACS) to model ligand-receptor interactions. Key steps:
  • Target selection : Prioritize proteins with structural homology to known betaclamycin-binding domains (e.g., penicillin-binding proteins).
  • Free energy calculations : Compute binding affinities (ΔG) using MM-PBSA/GBSA methods.
  • Validation : Cross-reference predictions with mutagenesis data (e.g., site-directed mutations disrupting binding pockets) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

  • Methodological Answer : Follow OECD guidelines for preclinical trials:
  • Dose optimization : Conduct dose-ranging studies in rodent models to establish MTD (maximum tolerated dose).
  • Pharmacokinetic (PK) parameters : Measure AUC (area under the curve), t₁/₂ (half-life), and bioavailability via LC-MS/MS plasma analysis.
  • Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C-methyl groups) to track accumulation in target organs .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :
  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Error propagation : Calculate 95% confidence intervals for EC₅₀ values.
  • Outlier detection : Apply Grubbs’ test to exclude anomalies from replicates .

Q. How can researchers leverage systematic reviews to identify gaps in this compound research?

  • Methodological Answer : Conduct a PRISMA-guided review:

Search strategy : Use Boolean operators (e.g., "this compound" AND "antimicrobial resistance") across PubMed, Scopus, and Web of Science.

Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency.

Gap analysis : Map findings to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to highlight understudied areas (e.g., resistance mechanisms) .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
  • Ethical approval : Obtain institutional animal care committee (IACUC) approval.
  • Reporting standards : Detail anesthesia protocols, euthanasia methods, and efforts to minimize suffering (e.g., pain scoring systems) .

Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?

  • Methodological Answer :
  • Quality control (QC) : Implement HPLC-UV purity checks (>98%) for each batch.
  • Stability testing : Monitor degradation under storage conditions (e.g., -80°C vs. 4°C) via accelerated stability studies .

Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueParameters MeasuredAcceptable RangeReference
¹H NMRMethyl proton integrationδ 3.2–3.4 ppm (singlet)
HRMS[M+H]+ ionm/z 455.2012 ± 0.001
HPLC-UVPurity (%)≥98%

Q. Table 2. Common Pitfalls in Bioactivity Studies

PitfallMitigation StrategyReference
Non-standardized assaysAdopt CLSI guidelines for antimicrobial tests
Inadequate replicatesUse n ≥ 3 with independent biological repeats

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-Methylbetaclamycin T
Reactant of Route 2
4-O-Methylbetaclamycin T

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